molecular formula C11H10ClN3O B13439999 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13439999
M. Wt: 235.67 g/mol
InChI Key: SKRMXIZHRLRCHG-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one (CAS 1258651-71-6) is a high-purity dihydropyrimidinone (DHPM) derivative supplied for pharmaceutical and life science research. This compound belongs to a class of privileged scaffolds in medicinal chemistry, known for their diverse biological activities and presence in numerous pharmacologically active molecules . The 3,4-dihydropyrimidinone core is a key structural motif in several validated drug targets, including Monastrol, a known inhibitor of Eg5 kinesin, which causes mitotic arrest and is investigated for its anticancer properties . DHPM-based compounds have demonstrated a wide spectrum of research applications, including serving as anti-inflammatory, anti-HIV, anti-tubercular, antifungal, anticancer, and antibacterial agents . The specific substitution pattern of this compound, featuring a 2-chloropyridin-4-yl group, makes it a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. Researchers can utilize this building block to develop new analogs for screening against various disease targets. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10ClN3O/c1-2-8-6-10(16)15-11(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3,(H,14,15,16)

InChI Key

SKRMXIZHRLRCHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for 3,4-Dihydropyrimidin-4-ones

The classical and most common approach to synthesize 3,4-dihydropyrimidin-4-ones is the Biginelli reaction, a one-pot, three-component condensation involving:

  • An aldehyde (aromatic or heteroaromatic),
  • A β-ketoester such as ethyl acetoacetate,
  • Urea or thiourea.

This reaction proceeds under acidic catalysis and yields DHPM derivatives. Modifications of this reaction have been developed to improve yields, reduce reaction times, and allow for a broader substrate scope, including heteroaryl aldehydes such as 2-chloropyridin-4-carbaldehyde, which is relevant for the target compound.

Specific Preparation Methods of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one

Multicomponent Biginelli Condensation Approach

The target compound can be synthesized by the condensation of:

  • 2-Chloropyridin-4-carbaldehyde,
  • Ethyl acetoacetate (providing the 6-ethyl substituent),
  • Urea (providing the dihydropyrimidinone core).

This reaction is typically catalyzed by acid catalysts under reflux or solvent-free conditions. Recent advances have introduced natural mineral catalysts such as granite or quartz, as well as polymer-supported catalysts to enhance efficiency and sustainability.

Reaction conditions and catalysts:
Catalyst Type Reaction Conditions Yield (%) Notes
Strong mineral acid (HCl, H2SO4) Reflux in ethanol, 3-6 hours 40-60 Classic method, moderate yields
Natural catalysts (granite/quartz) Reflux in ethanol, solvent-free possible 65-75 Reusable, environmentally friendly
Polymer-supported dioxidovanadium(V) complex Solvent-free, 80 °C, 3 hours ~95 High yield, selective, heterogeneous catalyst
Microwave-assisted FeCl3-supported silica Solvent-free, microwave heating 70-85 Short reaction times, improved yields

Synthetic Scheme Summary

Step Reagents & Conditions Outcome
1 Biginelli condensation: 2-chloropyridin-4-carbaldehyde, ethyl acetoacetate, urea, acid catalyst, reflux or solvent-free Formation of this compound
2 Alternatively, prepare 6-ethyl-3,4-dihydropyrimidin-4-one core Intermediate for substitution
3 Nucleophilic aromatic substitution or Ullmann coupling with 2-chloropyridin-4-yl halide Introduction of 2-(2-chloropyridin-4-yl) substituent

Catalysts and Conditions Impact on Yield and Purity

Catalyst / Method Temperature Time Yield (%) Purity / Notes
Mineral acids (HCl, H2SO4) Reflux (~78 °C) 3-6 hours 40-60 Moderate yield, possible side reactions
Natural catalysts (granite/quartz) Reflux or solvent-free 2-4 hours 65-75 Eco-friendly, reusable, improved yield
Polymer-supported dioxidovanadium(V) 80 °C, solvent-free 3 hours ~95 High yield, selective, easy catalyst recovery
Microwave-assisted FeCl3-silica Microwave, solvent-free Minutes 70-85 Rapid synthesis, energy efficient

Research Findings and Analytical Confirmation

  • The structures of synthesized compounds are confirmed by NMR, IR, and mass spectrometry, showing characteristic signals for the pyrimidinone ring and chloropyridinyl substituent.
  • Catalytic systems such as polymer-supported dioxidovanadium(V) complexes have demonstrated superior catalytic activity in the Biginelli reaction, yielding high purity products under mild conditions.
  • Natural mineral catalysts provide a sustainable alternative with good yields and recyclability, aligning with green chemistry principles.

Summary Table of Preparation Methods

Method Type Key Features Advantages Disadvantages
Classical Biginelli (acid catalyzed) Simple, one-pot, well-established Easy setup, inexpensive reagents Moderate yields, longer reaction times
Natural mineral catalysts Reusable, eco-friendly Improved yields, green chemistry May require optimization for scale
Polymer-supported catalysts High yield, selective, heterogeneous Easy catalyst recovery, solvent-free Catalyst preparation complexity
Stepwise substitution approach Allows structural control Higher purity, modular synthesis Multi-step, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one
  • Molecular Formula : C₁₀H₈ClN₃O (identical to the target compound).
  • Key Difference : Methyl group at position 6 instead of ethyl.
  • Impact: The ethyl substitution in the target compound increases molecular weight slightly (221.65 vs.
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-ethyl-3,4-dihydropyrimidin-4-one
  • Molecular Formula : C₁₃H₁₁ClFN₃OS.
  • Key Differences : Sulfanyl-linked 2-chloro-6-fluorobenzyl group replaces the 2-chloropyridinyl moiety.
  • Impact : The sulfanyl group and fluorine increase molecular weight (298.76 g/mol ) and LogP (3.2 ), suggesting higher lipophilicity and altered binding affinities. The target compound’s pyridinyl group may offer better π-π stacking interactions in receptor binding compared to the benzyl-sulfanyl analog .
6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one (8b)
  • Key Differences: p-Tolylamino and methylthio substituents.
  • The target compound’s chloropyridinyl and ethyl groups prioritize lipophilicity over polarity, which may favor blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents (Position 2/6) Melting Point (°C) LogP
Target Compound 221.65 2-chloropyridinyl / ethyl Not reported ~2.5*
2-(2-Chloropyridin-4-yl)-6-methyl analog 221.65 2-chloropyridinyl / methyl Not reported ~2.0*
6-N-(p-tolylamino)-2-methylthio analog Not reported p-tolylamino / methylthio 252–254 Not reported
2-[(2-Chloro-6-fluorophenyl)sulfanyl] analog 298.76 2-chloro-6-fluorobenzylsulfanyl / ethyl Not reported 3.2

*Estimated based on substituent contributions.

Key Observations:
  • Ethyl vs.
  • Chloropyridinyl vs. Sulfanyl-Benzyl : The pyridinyl group may confer better thermal stability due to aromatic rigidity compared to the flexible sulfanyl linkage .

Biological Activity

The compound 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine (DHPM) family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry based on recent research findings.

Chemical Structure

The molecular formula for this compound is C12H12ClN3OC_{12}H_{12}ClN_3O, with a molecular weight of approximately 253.69 g/mol. Its structure includes a chloropyridine moiety and an ethyl group, which are critical for its biological activity.

Synthesis

The synthesis of DHPMs typically involves the Biginelli reaction , a one-pot multi-component reaction that combines an aromatic aldehyde, β-ketoesters, and urea. This method is efficient and allows for the modification of substituents to enhance biological properties .

Biological Activities

Research indicates that DHPMs exhibit a wide range of biological activities:

  • Anticancer Activity :
    • A study demonstrated that DHPM derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioma) cells. The introduction of electron-withdrawing groups in specific positions enhances their anticancer potency .
    • In vitro studies showed that compounds with specific structural modifications exhibited IC50 values as low as 33.2 μM against MCF-7 cells .
  • Antiviral Properties :
    • Some DHPM derivatives have been reported to inhibit viral replication, making them potential candidates for antiviral drug development .
  • Anti-inflammatory Effects :
    • These compounds have shown promise in reducing inflammation markers in various models, suggesting their potential use in treating inflammatory diseases .
  • Antibacterial and Antifungal Activities :
    • The broad-spectrum antibacterial and antifungal properties have been attributed to the structural diversity of DHPMs, allowing them to interact with microbial targets effectively .
  • Calcium Channel Blocking Activity :
    • Certain DHPMs are being explored as calcium channel blockers, which are crucial in managing cardiovascular diseases .

Structure-Activity Relationship (SAR)

The biological activity of DHPMs is closely linked to their structural features:

  • Electron Donating/Withdrawing Groups : The nature of substituents at the R1 and R3 positions significantly affects cytotoxicity and selectivity towards cancer cell lines.
  • Hydrophobicity : A higher partition coefficient (Log P) correlates with increased cellular uptake and activity against tumor cells .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive study evaluated the cytotoxicity of various DHPM derivatives against several cancer cell lines. The results indicated that compounds with low electron-withdrawing groups demonstrated enhanced activity against glioma cells .
  • Antiviral Screening : Another study focused on the antiviral potential of modified DHPMs against HIV, revealing promising results that warrant further investigation into their mechanisms of action .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Chloropyridin-4-yl)-6-ethyl-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Condensation: Combine substituted pyridine derivatives with ethyl acetoacetate under acidic conditions to form the dihydropyrimidinone core .
  • Chlorination: Introduce the 2-chloropyridinyl group via nucleophilic aromatic substitution, using POCl₃ or PCl₅ as chlorinating agents .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
    Yield Optimization:
  • Monitor reaction progress via TLC or HPLC.
  • Adjust stoichiometric ratios (e.g., 1.2 equivalents of chlorinating agent) and reaction time (8–12 hours at 80°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chloropyridinyl and ethyl groups) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₁₁ClN₃O: 260.06 g/mol) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates .
  • Cell Viability Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify cytotoxic potential .
  • Microbial Growth Inhibition: Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ comparisons using standardized protocols (e.g., fixed incubation times).
  • Structural Confirmation: Re-validate compound identity via X-ray crystallography or 2D NMR if batch variability is suspected .
  • Off-Target Profiling: Use proteome-wide affinity chromatography or computational docking (e.g., AutoDock Vina) to identify unintended targets .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace ethyl with difluoromethyl for enhanced lipophilicity) .
  • Pharmacophore Mapping: Use software like Schrodinger’s Phase to identify critical interaction sites.
  • Biological Testing: Compare analogs in parallel assays (e.g., binding affinity, cellular uptake).

Q. Table 1: Key Structural Modifications and Observed Effects

Substituent ModificationBiological ImpactReference
Ethyl → DifluoromethylIncreased BBB penetration
Chloropyridinyl → MethoxypyridinylReduced cytotoxicity
Addition of sulfonyl groupEnhanced antimicrobial activity

Q. What advanced techniques are recommended for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

Methodological Answer:

  • In Vitro PK:
    • Metabolic stability: Incubate with liver microsomes and quantify via LC-MS .
    • Plasma protein binding: Use equilibrium dialysis .
  • In Vivo PD:
    • Radiolabeled tracer studies (e.g., ¹⁴C-labeled compound) to track tissue distribution .
    • Pharmacodynamic markers: Measure downstream biomarkers (e.g., cytokine levels) in rodent models .

Q. How can computational modeling enhance the understanding of its mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with kinases) using GROMACS .
  • QSAR Modeling: Corrogate substituent properties (e.g., logP, polar surface area) with bioactivity data .
  • Binding Free Energy Calculations: Use MM-PBSA/GBSA methods to predict affinity changes for analogs .

Q. What experimental designs are critical for assessing its potential in combination therapies?

Methodological Answer:

  • Synergy Screening: Use Chou-Talalay combination index (CI) assays with chemotherapeutic agents .
  • Resistance Studies: Expose drug-resistant cell lines (e.g., cisplatin-resistant A549) to identify reversal effects .
  • In Vivo Efficacy: Test in xenograft models with co-administered drugs (e.g., paclitaxel) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor affinity measurements?

Methodological Answer:

  • Assay Standardization: Ensure consistent buffer pH, temperature, and co-factor concentrations across labs .
  • Orthogonal Validation: Confirm binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assays .

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